1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide
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Overview
Description
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound belongs to the class of sulfonylureas and has been extensively studied for its potential biochemical and physiological effects. It is particularly noted for its specificity in targeting potassium channels, making it a valuable tool in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Amidation: The final step involves the formation of the carboxamide group by reacting the sulfonylated piperidine with 4-sulfamoylbenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent to study the mechanisms of sulfonylurea compounds and their interactions with various chemical entities.
Biology: Employed in the study of potassium channels and their role in cellular physiology.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as epilepsy due to its ability to modulate ion channels.
Industry: Utilized in the development of new materials and compounds with specific biochemical properties.
Mechanism of Action
The primary mechanism of action of 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide involves the blocking of potassium channels. By inhibiting these channels, the compound alters the electrical activity of cells, leading to various physiological effects. This mechanism is particularly significant in the regulation of insulin secretion, smooth muscle contraction, and platelet aggregation.
Comparison with Similar Compounds
Similar Compounds
Tolbutamide: Another sulfonylurea compound used in the treatment of type 2 diabetes.
Glibenclamide: Known for its potent hypoglycemic effects.
Glipizide: A sulfonylurea with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide is unique due to its specific structure, which confers high selectivity for potassium channels. This specificity makes it a valuable tool for detailed studies of these channels and their role in various physiological processes.
Properties
Molecular Formula |
C21H27N3O6S2 |
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Molecular Weight |
481.6 g/mol |
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-N-(4-sulfamoylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H27N3O6S2/c1-3-30-20-11-10-19(13-15(20)2)32(28,29)24-12-4-5-16(14-24)21(25)23-17-6-8-18(9-7-17)31(22,26)27/h6-11,13,16H,3-5,12,14H2,1-2H3,(H,23,25)(H2,22,26,27) |
InChI Key |
OEVMISIJWHTREL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C |
Origin of Product |
United States |
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